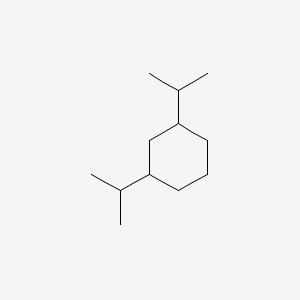

1,3-Diisopropylcyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-di(propan-2-yl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-9(2)11-6-5-7-12(8-11)10(3)4/h9-12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTCMYUFBNCSKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCC(C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334937 | |

| Record name | 1,3-Diisopropyl cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7045-70-7 | |

| Record name | 1,3-Diisopropyl cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIISOPROPYLCYCLOHEXANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,3-Diisopropylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and stereochemical considerations of 1,3-diisopropylcyclohexane. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a saturated cyclic hydrocarbon with the molecular formula C₁₂H₂₄.[1][2][3] It exists as two geometric isomers, cis-1,3-diisopropylcyclohexane and trans-1,3-diisopropylcyclohexane, each with distinct conformational preferences and physical properties. The bulky isopropyl groups significantly influence the stereochemistry and reactivity of the cyclohexane (B81311) ring, making it a molecule of interest for conformational analysis and as a bulky hydrophobic moiety in larger chemical structures.

Synthesis of this compound

A common and logical synthetic pathway to this compound involves a two-step process:

-

Friedel-Crafts Alkylation: The synthesis typically begins with the Friedel-Crafts alkylation of an aromatic precursor, such as benzene (B151609) or a substituted benzene, with an isopropylating agent. This electrophilic aromatic substitution reaction introduces the two isopropyl groups onto the aromatic ring to form 1,3-diisopropylbenzene (B165221).

-

Catalytic Hydrogenation: The aromatic ring of 1,3-diisopropylbenzene is then reduced to a cyclohexane ring through catalytic hydrogenation. This step saturates the ring, yielding the final product, this compound, as a mixture of cis and trans isomers.

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene with Isopropanol (B130326) (General Procedure)

This protocol outlines the general steps for the acid-catalyzed alkylation of benzene with isopropanol to produce diisopropylbenzene isomers. The formation of the 1,3-isomer is favored under thermodynamic control.

Materials:

-

Benzene

-

Isopropanol

-

Strong acid catalyst (e.g., concentrated sulfuric acid, phosphoric acid, or a solid acid catalyst like a zeolite)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Sodium bicarbonate solution (saturated)

-

Drying agent

-

Solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of excess benzene in a round-bottom flask, slowly add the strong acid catalyst while maintaining the temperature with an ice bath.

-

From the addition funnel, add isopropanol dropwise to the reaction mixture. The rate of addition should be controlled to manage the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and maintain it for several hours to promote the formation of the thermodynamically favored 1,3-isomer.

-

Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench it by pouring it over ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a mixture of diisopropylbenzene isomers, can be purified by fractional distillation.

Protocol 2: Catalytic Hydrogenation of 1,3-Diisopropylbenzene (General Procedure)

This protocol describes the general procedure for the reduction of the aromatic ring of 1,3-diisopropylbenzene to yield this compound.

Materials:

-

1,3-Diisopropylbenzene

-

Hydrogenation catalyst (e.g., 5% Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel)

-

Solvent (e.g., ethanol, methanol, or acetic acid)

-

Hydrogen gas source

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator) or a balloon hydrogenation setup for atmospheric pressure

-

Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite® pad)

Procedure:

-

In a suitable reaction vessel, dissolve 1,3-diisopropylbenzene in the chosen solvent.

-

Carefully add the hydrogenation catalyst to the solution.

-

Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (if using a high-pressure apparatus) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by observing the uptake of hydrogen and/or by analytical techniques like GC.

-

Once the reaction is complete (i.e., hydrogen uptake ceases or the starting material is consumed), carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the catalyst.

-

Wash the filter cake with a small amount of the solvent.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The product, a mixture of cis and trans isomers, can be purified by distillation.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that many reported values are for the mixture of cis and trans isomers.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄ | [1][2][3] |

| Molecular Weight | 168.32 g/mol | [1][2] |

| CAS Number | 7045-70-7 | [1][2][3] |

| Appearance | Colorless liquid | |

| Boiling Point | 205-207 °C | [4] |

| Density | 0.798 g/cm³ | |

| Refractive Index | 1.438 | |

| XLogP3-AA | 5.3 | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Complexity | 110 | [1] |

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is dominated by the conformational preferences of the cyclohexane ring and the steric bulk of the two isopropyl groups.

-

cis-1,3-Diisopropylcyclohexane: In the cis isomer, both isopropyl groups are on the same face of the cyclohexane ring. The most stable chair conformation is the one where both bulky isopropyl groups occupy equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions.[5][6][7][8] The diequatorial conformation is significantly more stable than the diaxial conformation.

-

trans-1,3-Diisopropylcyclohexane: In the trans isomer, the isopropyl groups are on opposite faces of the ring. In any chair conformation, one isopropyl group must be in an axial position while the other is in an equatorial position. The two possible chair conformations are energetically equivalent as they both have one axial and one equatorial isopropyl group.

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound and its isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methine and methyl protons of the isopropyl groups, as well as complex multiplets for the cyclohexane ring protons. The chemical shifts and coupling constants will differ between the cis and trans isomers due to their different magnetic environments.

-

¹³C NMR: The carbon NMR spectrum will provide distinct signals for the different carbon atoms in the molecule. The number of signals can help distinguish between the cis and trans isomers due to their different symmetries.[9][10][11][12][13]

-

-

Mass Spectrometry (MS): The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z 168. The fragmentation pattern will be characterized by the loss of alkyl fragments, particularly the isopropyl group (loss of 43 Da) and smaller alkyl radicals.[14][15][16][17]

-

Infrared (IR) Spectroscopy: The IR spectrum will be typical for a saturated hydrocarbon, showing C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹ and 1370 cm⁻¹.[18]

Visualizations

Synthesis Pathway of this compound

References

- 1. This compound | C12H24 | CID 522382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 3. scbt.com [scbt.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. homework.study.com [homework.study.com]

- 6. brainly.com [brainly.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. compoundchem.com [compoundchem.com]

- 12. 1,3-Diisopropyl cyclohexane [webbook.nist.gov]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. benchchem.com [benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. rsc.org [rsc.org]

- 17. youtube.com [youtube.com]

- 18. 1,3-Diisopropyl cyclohexane [webbook.nist.gov]

conformational analysis of 1,3-diisopropylcyclohexane

An In-depth Technical Guide to the Conformational Analysis of 1,3-Diisopropylcyclohexane

Introduction

The three-dimensional structure of cyclic molecules is paramount in determining their physical properties and biological activity. For drug development professionals and researchers, a precise understanding of molecular conformation is crucial for designing molecules that fit into specific biological targets. Cyclohexane (B81311) and its derivatives are fundamental scaffolds in numerous pharmaceutical compounds. Their stability is predominantly governed by the chair conformation, which minimizes both angle and torsional strain.

Substituents on the cyclohexane ring can occupy either axial or equatorial positions, leading to different conformational isomers with distinct energy levels. The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers.[1] This guide provides a comprehensive technical analysis of the conformational landscape of cis- and trans-1,3-diisopropylcyclohexane, detailing the energetic penalties associated with each conformation and outlining the modern experimental and computational methodologies used for their study.

Stereoisomers and Chair Conformations of this compound

This compound exists as two diastereomers: cis and trans. Each isomer exhibits unique conformational behavior due to the spatial arrangement of the two bulky isopropyl groups.

Cis-1,3-diisopropylcyclohexane

The cis isomer is characterized by having both isopropyl groups on the same face of the cyclohexane ring. This arrangement leads to two possible chair conformations that interconvert via a ring-flip process:

-

Diequatorial (e,e) Conformation : Both isopropyl groups occupy equatorial positions.[2] This arrangement places the bulky substituents away from the ring, minimizing steric hindrance.[3][4] Consequently, the diequatorial conformation is the most stable and overwhelmingly predominant form of the cis-isomer.[2]

-

Diaxial (a,a) Conformation : Both isopropyl groups occupy axial positions. This conformation is highly unstable due to severe steric repulsion between the two isopropyl groups, known as a 1,3-diaxial interaction.[5][6] This interaction is significantly more destabilizing than the sum of the individual interactions with axial hydrogens, effectively preventing the molecule from adopting this conformation to any measurable extent at equilibrium.

The extreme energy penalty of the diaxial form means that cis-1,3-diisopropylcyclohexane is essentially "locked" in the diequatorial conformation.

Trans-1,3-diisopropylcyclohexane

In the trans isomer, the two isopropyl groups are on opposite faces of the ring. A ring flip interconverts two chair conformations:

-

Axial/Equatorial (a,e) Conformation : One isopropyl group is in an axial position, and the other is in an equatorial position.

-

Equatorial/Axial (e,a) Conformation : After a ring flip, the previously axial group becomes equatorial, and the equatorial group becomes axial.

Crucially, these two conformations are mirror images of each other (enantiomers) and are energetically identical.[6] Therefore, trans-1,3-diisopropylcyclohexane exists as a 50:50 mixture of two rapidly interconverting, equally stable conformers. Each of these conformers possesses steric strain resulting from one axial isopropyl group interacting with the axial hydrogens at the 3 and 5 positions relative to it.[7]

Quantitative Conformational Analysis

The stability of cyclohexane conformers is quantified by the free energy difference (ΔG°) associated with moving a substituent from the equatorial to the axial position. This value is commonly referred to as the A-value.

| Substituent | A-value (kcal/mol) | A-value (kJ/mol) |

| Methyl | 1.74[1] | 7.3[1] |

| Ethyl | 1.79[8] | 7.5 |

| Isopropyl | 2.1 - 2.2 [9][10] | 8.8 - 9.2 [9][10] |

| tert-Butyl | ~5.0[1] | ~21[1] |

Table 1: Conformational Free Energy (A-values) for Common Alkyl Substituents.

The energy differences for the conformers of this compound can be summarized based on these principles.

| Isomer | Conformation 1 | Conformation 2 | ΔG° (Conformer 1 → 2) | Equilibrium Population |

| Cis | Diequatorial (e,e) | Diaxial (a,a) | > +10 kcal/mol (estimated) | ~100% (e,e) |

| Trans | Axial/Equatorial (a,e) | Equatorial/Axial (e,a) | 0 kcal/mol | 50% (a,e) : 50% (e,a) |

Table 2: Relative Energies and Equilibrium Populations for this compound Conformers.

The energy of the cis-diaxial conformer is prohibitively high due to the severe steric clash between the two axial isopropyl groups, making its population negligible.

Experimental and Computational Protocols

The determination of conformational equilibria and energy barriers relies on a combination of advanced experimental techniques and computational modeling.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic processes of conformational exchange.[11] By lowering the temperature, the rate of ring-flipping can be slowed to a point where individual conformers can be observed.[12]

Objective : To "freeze out" the chair-chair interconversion on the NMR timescale, allowing for the direct observation and quantification of each conformer.

Methodology :

-

Sample Preparation : A solution of the this compound isomer is prepared in a solvent with a low freezing point, such as carbon disulfide (CS₂) or deuterated methylene (B1212753) chloride (CD₂Cl₂). A typical concentration is 5-10 mg/mL.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit is required.

-

Data Acquisition :

-

A reference spectrum (e.g., ¹H or ¹³C) is acquired at ambient temperature (e.g., 25 °C), where rapid ring-flipping results in a single, time-averaged set of signals.

-

The sample temperature is gradually lowered in increments (e.g., 10-20 °C). The system is allowed to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

-

Spectra are recorded until the coalescence temperature (where signals begin to broaden) is passed and sharp, distinct signals for each conformer are resolved at a low temperature (e.g., -80 °C to -100 °C).[12]

-

-

Data Analysis :

-

At the lowest temperature, the signals corresponding to the axial and equatorial conformers are assigned.

-

The relative populations of the conformers are determined by integrating the corresponding signals.

-

The equilibrium constant (K_eq) is calculated from the ratio of the conformer populations.

-

The Gibbs free energy difference is calculated using the equation: ΔG° = -RTln(K_eq) , where R is the gas constant and T is the temperature in Kelvin.[7]

-

Computational Protocol: Quantum Mechanical Calculations

Computational chemistry provides a powerful means to model molecular structures and predict their relative stabilities without the need for laboratory experiments.[13]

Objective : To calculate the optimized geometries and relative Gibbs free energies of the different chair conformations.

Methodology :

-

Software : Standard quantum chemistry software packages like Gaussian, ORCA, or Spartan are used. Molecular visualizers like Avogadro or Chemcraft are used for building initial structures.[14]

-

Structure Generation : For each isomer (cis and trans), initial 3D structures for all possible chair conformations (cis-e,e; cis-a,a; trans-a,e) are built.

-

Geometry Optimization : An energy minimization is performed on each structure to find its most stable geometry. A common and reliable method is Density Functional Theory (DFT) using the B3LYP functional with a Pople-style basis set such as 6-31G(d).

-

Frequency Calculation : A vibrational frequency calculation is performed on each optimized structure at the same level of theory. This step serves two purposes:

-

It confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies).

-

It provides the necessary thermodynamic data (enthalpy and entropy) to calculate the Gibbs free energy (G) at a standard temperature (e.g., 298.15 K).

-

-

Energy Analysis : The relative free energy (ΔG) of each conformer is determined by subtracting the free energy of the most stable conformer from the free energies of the others. This calculated ΔG value can be directly compared to experimentally determined A-values.

Visualization of Conformational Equilibria

The relationships between the different conformers can be visualized using logical diagrams.

Caption: Conformational equilibrium of cis-1,3-diisopropylcyclohexane.

Caption: Conformational equilibrium of trans-1,3-diisopropylcyclohexane.

References

- 1. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 2. brainly.com [brainly.com]

- 3. homework.study.com [homework.study.com]

- 4. youtube.com [youtube.com]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Table 3-6 shows that the axial–equatorial energy difference for m... | Study Prep in Pearson+ [pearson.com]

- 10. askthenerd.com [askthenerd.com]

- 11. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

Navigating the Conformational Landscape: An In-depth Technical Guide to the NMR Spectroscopy of 1,3-Diisopropylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of cis- and trans-1,3-diisopropylcyclohexane. Due to the limited availability of specific experimental spectral data in public databases, this guide focuses on the foundational principles of conformational analysis and NMR theory to predict and interpret the complex spectra of these non-trivial stereoisomers. It serves as a practical framework for researchers encountering similar substituted cyclohexane (B81311) systems in their work.

Conformational Analysis: The Chair Conformations of 1,3-Diisopropylcyclohexane

The stereochemical and spectroscopic properties of this compound are dictated by the conformational preferences of the cyclohexane ring. The molecule exists predominantly in a chair conformation to minimize angular and torsional strain. For the cis and trans isomers, the orientation of the two bulky isopropyl groups significantly influences the stability of the possible chair conformers.

-

Cis-1,3-diisopropylcyclohexane: The cis isomer can exist in two primary chair conformations: one with both isopropyl groups in equatorial positions (diequatorial) and the other with both in axial positions (diaxial). Due to severe 1,3-diaxial steric interactions between the two bulky isopropyl groups in the diaxial conformation, the equilibrium lies heavily towards the diequatorial conformer. This conformational locking simplifies the expected NMR spectrum.

-

Trans-1,3-diisopropylcyclohexane: The trans isomer exists as a pair of enantiomers, each rapidly interconverting between two chair conformations. In each conformation, one isopropyl group occupies an axial position while the other is equatorial. These two conformers are energetically equivalent, and the rapid ring-flipping at room temperature results in a time-averaged NMR spectrum.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the most stable conformers of cis- and trans-1,3-diisopropylcyclohexane. These predictions are based on established chemical shift increments for substituted cyclohexanes and related model compounds. Actual experimental values may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

| Proton | Predicted δ (cis-isomer) | Predicted Multiplicity (cis-isomer) | Predicted δ (trans-isomer, time-averaged) | Predicted Multiplicity (trans-isomer) |

| H-1, H-3 (ring) | ~1.5 - 1.7 | Multiplet | ~1.6 - 1.8 | Multiplet |

| H-2, H-4, H-5, H-6 (ring, axial) | ~0.9 - 1.2 | Multiplet | ~1.0 - 1.4 | Multiplet |

| H-2, H-4, H-5, H-6 (ring, equatorial) | ~1.6 - 1.9 | Multiplet | ~1.7 - 2.0 | Multiplet |

| CH (isopropyl) | ~1.8 - 2.1 | Septet | ~1.9 - 2.2 | Septet |

| CH₃ (isopropyl) | ~0.8 - 1.0 | Doublet | ~0.85 - 1.05 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | Predicted δ (cis-isomer) | Predicted δ (trans-isomer, time-averaged) |

| C-1, C-3 | ~45 - 50 | ~43 - 48 |

| C-2 | ~35 - 40 | ~33 - 38 |

| C-4, C-6 | ~25 - 30 | ~23 - 28 |

| C-5 | ~20 - 25 | ~18 - 23 |

| CH (isopropyl) | ~30 - 35 | ~28 - 33 |

| CH₃ (isopropyl) | ~20 - 25 | ~18 - 23 |

Experimental Protocols for NMR Analysis

The following section outlines standardized experimental protocols for acquiring high-quality 1D and 2D NMR spectra of this compound.

Sample Preparation

-

Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar compounds. Other suitable solvents include benzene-d₆ or acetone-d₆. The choice of solvent can slightly influence chemical shifts.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If TMS is not compatible with the sample, the residual solvent peak can be used as a secondary reference.

-

Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure a homogeneous solution and improve spectral quality.

1D NMR Spectroscopy (¹H and ¹³C)

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for good spectral dispersion.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

2D NMR Spectroscopy

-

Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are on adjacent carbons.

-

Pulse Sequence: A standard gradient-selected COSY sequence (e.g., 'cosygpqf' on Bruker instruments).

-

Parameters: Typically acquired with 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1). 2-4 scans per increment are usually sufficient.

-

Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.

-

Pulse Sequence: A standard gradient-selected, sensitivity-enhanced HSQC sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing, which distinguishes CH/CH₃ from CH₂ signals).

-

Parameters: Typically acquired with 1024 data points in F2 (¹H) and 256 increments in F1 (¹³C). 4-8 scans per increment are common.

-

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity of the carbon skeleton.

-

Pulse Sequence: A standard gradient-selected HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

-

Parameters: Typically acquired with 2048 data points in F2 (¹H) and 256-512 increments in F1 (¹³C). 8-16 scans per increment may be necessary to detect weaker long-range correlations.

Visualization of NMR Experimental Workflow and Structural Elucidation

The following diagrams, generated using the DOT language, illustrate the logical workflow for NMR-based structural analysis and the key correlations expected for this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Diisopropylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diisopropylcyclohexane is a saturated alicyclic hydrocarbon with the chemical formula C₁₂H₂₄.[1][2][3][4] It consists of a cyclohexane (B81311) ring substituted with two isopropyl groups at the 1 and 3 positions. This compound exists as a mixture of cis and trans stereoisomers, each with distinct conformational preferences that significantly influence its physical and chemical behavior. As a non-polar organic molecule, it finds applications in organic synthesis and as a specialized solvent. Understanding its core properties is crucial for its effective use in research and development, particularly in areas where molecular conformation and steric hindrance play a key role.

Physical Properties

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄ | [1][2][3][4] |

| Molecular Weight | 168.32 g/mol | [1][2] |

| CAS Number | 7045-70-7 | [1][2][3][4] |

| Boiling Point (Calculated) | 487.96 K (214.81 °C) | [5] |

| Melting Point (Calculated) | 198.14 K (-75.01 °C) | [5] |

| LogP (Octanol/Water Partition Coefficient, Calculated) | 4.105 | [5] |

| Water Solubility (log10WS, Calculated) | -3.77 mol/L | [5] |

Experimental Protocols for Physical Property Determination

Boiling Point Determination (Distillation Method):

The boiling point of a liquid hydrocarbon like this compound can be experimentally determined using simple or fractional distillation.[6]

-

Apparatus Setup: A distillation flask is filled with the sample (a minimum of 5 mL is recommended).[4] A thermometer is positioned in the neck of the flask, ensuring the top of the bulb is level with the side arm leading to the condenser. The flask is heated, often using a heating mantle or sand bath.

-

Procedure: As the liquid is heated to its boiling point, the vapor rises and surrounds the thermometer bulb before entering the condenser. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.[4][7] This temperature should remain constant during the distillation of the pure compound.[6]

-

Data Recording: The observed boiling point and the ambient atmospheric pressure are recorded.[4]

Density Measurement (Oscillating Sample Tube):

The density of liquid hydrocarbons can be accurately measured using a digital density meter, which operates based on the oscillating sample tube method.[8]

-

Apparatus Calibration: The density analyzer is set up and the sample compartment is brought to the desired and constant temperature. The instrument is calibrated using fluids of known density, such as freshly boiled reagent water, at the test temperature.[8]

-

Sample Introduction: A small volume (approximately 1-2 mL) of this compound is injected into the oscillating sample tube, ensuring no air bubbles are present.[8]

-

Measurement: The instrument measures the change in the oscillating frequency of the tube caused by the mass of the sample. This frequency change is then used with calibration data to determine the density of the sample.[8]

Chemical Properties and Reactivity

As a saturated cycloalkane, this compound is a relatively unreactive compound. Its chemistry is dominated by the stability of the C-C and C-H single bonds and the conformational arrangement of the isopropyl substituents.

Conformational Analysis:

The stereochemistry of this compound is a critical aspect of its chemical nature. It exists as cis and trans diastereomers. The cyclohexane ring adopts a chair conformation to minimize steric and torsional strain.

-

cis-1,3-Diisopropylcyclohexane: In the cis isomer, both isopropyl groups are on the same face of the ring. This can result in two chair conformations: one with both isopropyl groups in equatorial positions (diequatorial) and the other with both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of severe 1,3-diaxial interactions between the bulky isopropyl groups.[9][10]

-

trans-1,3-Diisopropylcyclohexane: For the trans isomer, the isopropyl groups are on opposite faces of the ring. In the chair conformation, this leads to one isopropyl group being in an axial position and the other in an equatorial position. A ring flip results in an energetically equivalent conformation.

The equilibrium between these conformers is a key determinant of the molecule's reactivity, as substituents in axial positions are generally more sterically hindered and can influence the accessibility of adjacent reaction sites.

Caption: Chair conformations of cis-1,3-diisopropylcyclohexane.

Reactivity:

-

General Inertness: Like other saturated hydrocarbons, this compound is generally unreactive towards many common reagents such as acids, bases, and oxidizing agents under normal conditions.[8]

-

Free Radical Halogenation: In the presence of UV light or high temperatures, cycloalkanes can undergo free radical substitution reactions. For instance, reaction with halogens (e.g., Cl₂, Br₂) would lead to the substitution of hydrogen atoms with halogen atoms, resulting in a mixture of halogenated diisopropylcyclohexane isomers.[11]

-

Combustion: As a hydrocarbon, this compound is flammable and will undergo combustion in the presence of oxygen to produce carbon dioxide and water.

Synthesis:

A common method for the synthesis of substituted cyclohexanes involves the hydrogenation of the corresponding aromatic compound. For this compound, this would involve the catalytic hydrogenation of 1,3-diisopropylbenzene (B165221).

Experimental Protocol for Synthesis (General):

-

Reaction Setup: 1,3-diisopropylbenzene is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetic acid) in a high-pressure reactor. A hydrogenation catalyst, such as platinum(IV) oxide (Adam's catalyst) or rhodium-on-carbon, is added to the mixture.

-

Hydrogenation: The reactor is sealed, flushed with hydrogen gas, and then pressurized with hydrogen to a specified pressure. The reaction mixture is stirred vigorously at a controlled temperature until the theoretical amount of hydrogen has been consumed, indicating the complete saturation of the aromatic ring.

-

Workup: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure (e.g., using a rotary evaporator).

-

Purification: The resulting crude this compound can be purified by distillation to obtain the final product.

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

¹H and ¹³C NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum of this compound would be complex due to the various non-equivalent protons on the cyclohexane ring and the isopropyl groups. The signals for the methine protons of the isopropyl groups would appear as septets, while the methyl protons would be doublets. The protons on the cyclohexane ring would show complex multiplets.

-

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. Due to the symmetry of the molecule, the number of signals will depend on the specific isomer (cis or trans) and its conformational dynamics.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characteristic of a saturated hydrocarbon. Key absorption bands would include:

-

C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, corresponding to the C-H bonds of the cyclohexane ring and isopropyl groups.

-

C-H bending: Absorptions in the 1365-1465 cm⁻¹ region, corresponding to the bending vibrations of the CH₂, and CH₃ groups.

The NIST WebBook provides access to the gas-phase IR spectrum of this compound.[1][3]

Conclusion

This compound is a saturated alicyclic hydrocarbon with physical and chemical properties that are largely governed by its non-polar nature and the conformational behavior of its stereoisomers. Its relative inertness makes it a suitable non-polar solvent in certain applications, while its specific stereochemistry can be exploited in organic synthesis. A thorough understanding of its properties, particularly its conformational analysis and spectroscopic signatures, is essential for its application in research and development within the chemical and pharmaceutical sciences.

References

- 1. 1,3-Diisopropyl cyclohexane [webbook.nist.gov]

- 2. pm.szczecin.pl [pm.szczecin.pl]

- 3. Petroleum lab experiment 01 - density and sp. gr. - by-syj | PDF [slideshare.net]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. vernier.com [vernier.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 9. EP0061669A1 - Process for the preparation of cyclohexane-1,3-diones, and some bicyclic cyclohexane-1,3-diones - Google Patents [patents.google.com]

- 10. 1,4-Diisopropyl cyclohexane (CAS 22907-72-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1,3-Diisopropylcyclohexane

This technical guide provides a comprehensive overview of 1,3-diisopropylcyclohexane, including its chemical identifiers, physicochemical properties, and stereoisomeric forms. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Descriptors

This compound is a saturated cyclic hydrocarbon. The following table summarizes its key identifiers.

| Identifier | Value |

| CAS Number | 7045-70-7[1] |

| PubChem CID | 522382[2] |

| IUPAC Name | 1,3-di(propan-2-yl)cyclohexane[2] |

| Molecular Formula | C12H24[1][2] |

| Molecular Weight | 168.32 g/mol [1] |

| InChI | InChI=1S/C12H24/c1-9(2)11-6-5-7-12(8-11)10(3)4/h9-12H,5-8H2,1-4H3[2] |

| InChIKey | WDTCMYUFBNCSKK-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC(C)C1CCCC(C1)C(C)C[2] |

| Synonyms | 1,3-Diisopropyl cyclohexane (B81311), cis,trans-1,3-Diisopropylcyclohexane, 1,3-bis(1-methylethyl)-cyclohexane[2] |

Physicochemical Properties

The known physicochemical properties of this compound are compiled in the table below. The commercially available product is often a mixture of cis and trans isomers.

| Property | Value |

| Boiling Point | 205-207 °C[3] |

| Density | 0.798 g/cm³[3] |

| Refractive Index | 1.438[3] |

| XLogP3 | 5.3[2] |

Stereoisomerism and Conformational Analysis

This compound exists as two geometric isomers: cis-1,3-diisopropylcyclohexane and trans-1,3-diisopropylcyclohexane. Due to the cyclohexane ring's chair conformation, these isomers have distinct spatial arrangements and stabilities.

The relationship between the planar, chair, and stereoisomeric forms can be visualized as follows:

In the cis isomer, both isopropyl groups are on the same side of the ring. It can exist in two chair conformations: one with both groups in equatorial positions (diequatorial, e,e) and one with both in axial positions (diaxial, a,a). The diequatorial conformation is significantly more stable due to reduced steric hindrance.

In the trans isomer, the isopropyl groups are on opposite sides of the ring. This isomer exists in a conformation where one group is axial and the other is equatorial (a,e).

Experimental Protocols

Synthesis

A common method for the synthesis of this compound is the catalytic hydrogenation of 1,3-diisopropylbenzene (B165221).

Reaction:

C₆H₄(CH(CH₃)₂)₂ + 3 H₂ → C₆H₁₀(CH(CH₃)₂)₂

General Procedure:

-

Catalyst Preparation: A supported noble metal catalyst, such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al₂O₃), is typically used. The catalyst is activated prior to use.

-

Reaction Setup: The 1,3-diisopropylbenzene is dissolved in a suitable solvent (e.g., ethanol, hexane) and placed in a high-pressure reactor with the catalyst.

-

Hydrogenation: The reactor is purged with an inert gas and then pressurized with hydrogen gas. The reaction mixture is heated and stirred vigorously to ensure efficient mixing and mass transfer. The progress of the reaction is monitored by measuring hydrogen uptake.

-

Workup: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The resulting this compound, which will be a mixture of cis and trans isomers, can be purified by fractional distillation.

Isomer Analysis

The separation and quantification of the cis and trans isomers of this compound are typically performed using capillary gas chromatography (GC).

General GC Method:

-

Column: A high-resolution capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane) is suitable for separating the isomers.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

Injector: A split/splitless injector is used to introduce a small volume of the sample.

-

Oven Program: A temperature program is employed, starting at a lower temperature and ramping up to a higher temperature to ensure good separation of the isomers.

-

Detector: A flame ionization detector (FID) is commonly used for the detection of hydrocarbons.

-

Identification: The isomers can be identified based on their retention times, which are typically different for the cis and trans forms. Mass spectrometry (GC-MS) can be coupled to the GC system for definitive identification based on the fragmentation patterns of the isomers.

Spectroscopic Data

Spectroscopic data for this compound is available in public databases such as the NIST WebBook and PubChem.[2] This data is essential for the structural confirmation of the compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methine and methyl protons of the isopropyl groups and the protons on the cyclohexane ring. The chemical shifts and coupling patterns can help in distinguishing between the cis and trans isomers.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, providing further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching and bending vibrations for the saturated hydrocarbon structure.[4]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a fragmentation pattern characteristic of the loss of alkyl groups.[2]

References

An In-depth Technical Guide to the Molecular Structure of 1,3-Diisopropylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 1,3-diisopropylcyclohexane, a disubstituted cycloalkane with significant stereochemical and conformational complexity. This document delves into the stereoisomerism, conformational analysis, and spectroscopic properties of its cis and trans isomers. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of the structural nuances of substituted cyclohexanes, which are common motifs in pharmacologically active molecules.

Introduction

This compound (C12H24) is an aliphatic cyclic hydrocarbon featuring a cyclohexane (B81311) ring substituted with two isopropyl groups at the 1 and 3 positions.[1][2][3] Its molecular weight is 168.32 g/mol .[2][3] The presence of two stereocenters gives rise to cis and trans diastereomers, each with a unique three-dimensional arrangement and conformational preference that dictates its physical and chemical properties. A thorough understanding of the stereochemistry and conformational dynamics of such molecules is paramount in fields like medicinal chemistry, where molecular shape and substituent orientation are critical for biological activity.

Stereoisomerism

This compound exists as two diastereomers: cis-1,3-diisopropylcyclohexane and trans-1,3-diisopropylcyclohexane.

-

cis-1,3-Diisopropylcyclohexane: In the cis isomer, both isopropyl groups are on the same side of the cyclohexane ring plane. This isomer is a meso compound as it possesses a plane of symmetry.

-

trans-1,3-Diisopropylcyclohexane: In the trans isomer, the isopropyl groups are on opposite sides of the ring plane. This isomer is chiral and exists as a pair of enantiomers.

The relationship between the stereoisomers is depicted in the logical diagram below.

Figure 1: Stereochemical relationship of this compound isomers.

Conformational Analysis

The cyclohexane ring in this compound adopts a chair conformation to minimize angle and torsional strain. The stability of the various conformers is primarily influenced by steric interactions involving the bulky isopropyl groups.

cis-1,3-Diisopropylcyclohexane

The cis isomer can exist in two interconverting chair conformations: one with both isopropyl groups in equatorial positions (diequatorial) and the other with both in axial positions (diaxial).

The diequatorial conformation is significantly more stable than the diaxial conformation.[4][5] In the diaxial conformer, the two axial isopropyl groups experience severe 1,3-diaxial steric strain with each other and with the axial hydrogens on the same face of the ring. The diequatorial conformer avoids these unfavorable interactions, making it the predominant conformation at equilibrium.[6][7]

Figure 2: Conformational equilibrium of cis-1,3-diisopropylcyclohexane.

trans-1,3-Diisopropylcyclohexane

For the trans isomer, both chair conformations have one isopropyl group in an axial position and the other in an equatorial position. A ring flip interconverts these two conformations, but since they are mirror images of each other (for the racemic mixture) and energetically identical, they exist in equal abundance.[6] Each conformer experiences some steric strain due to the single axial isopropyl group.

Figure 3: Conformational equilibrium of trans-1,3-diisopropylcyclohexane.

Quantitative Conformational Energy

Table 1: Estimated Conformational Energy Data

| Isomer | Conformation | Axial Substituents | Estimated Strain Energy (kcal/mol) | Relative Stability |

| cis | Diequatorial | 0 | ~0 | Most Stable |

| cis | Diaxial | 2 | > 4.4 (plus additional diaxial interaction) | Least Stable |

| trans | Axial-Equatorial | 1 | ~2.2 | Moderately Stable |

| trans | Equatorial-Axial | 1 | ~2.2 | Moderately Stable |

Note: The strain energy for the cis-diaxial conformer is significantly higher than twice the A-value due to the severe steric repulsion between the two axial isopropyl groups.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, a plausible synthetic route and standard characterization methods are outlined below.

Hypothetical Synthesis: Friedel-Crafts Alkylation of Cyclohexene (B86901)

A potential method for the synthesis of this compound involves the Friedel-Crafts alkylation of cyclohexene with propene or an isopropyl halide in the presence of a Lewis acid catalyst, followed by hydrogenation. This approach would likely yield a mixture of isomers requiring separation.

Workflow for Hypothetical Synthesis

Figure 4: A plausible workflow for the synthesis and characterization.

Methodology:

-

Alkylation: To a cooled solution of a Lewis acid catalyst (e.g., AlCl3) in an inert solvent (e.g., dichloromethane), add cyclohexene. Bubble propene gas through the solution or add isopropyl chloride dropwise at a controlled temperature.

-

Workup: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrogenation: Dissolve the crude product in a suitable solvent (e.g., ethanol) and add a hydrogenation catalyst (e.g., Pd/C). Subject the mixture to a hydrogen atmosphere in a Parr shaker until the reaction is complete.

-

Purification and Separation: Filter the catalyst and remove the solvent. The resulting mixture of cis- and trans-1,3-diisopropylcyclohexane can be separated by fractional distillation or preparative gas chromatography.

Spectroscopic Characterization

The isomers of this compound can be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

-

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the methine protons of the isopropyl groups and the cyclohexane ring protons will differ between the isomers and their conformers. In the stable diequatorial cis isomer, the methine protons would likely appear as distinct multiplets. The trans isomer would show a more complex spectrum due to the presence of both axial and equatorial isopropyl groups.

-

¹³C NMR Spectroscopy: The number of unique carbon signals will reflect the symmetry of the dominant conformer. The diequatorial cis isomer, with its plane of symmetry, will show fewer signals than the chiral trans isomer.

-

GC-MS: Gas chromatography can be used to separate the cis and trans isomers, and mass spectrometry will confirm the molecular weight (m/z = 168) and provide fragmentation patterns useful for structural confirmation.

Conclusion

The molecular structure of this compound is a classic example of the interplay between stereoisomerism and conformational preferences in substituted cyclohexanes. The bulky isopropyl groups dictate the stability of the various conformers, with the cis isomer strongly favoring a diequatorial arrangement and the trans isomer existing as an equilibrium of two energetically equivalent axial-equatorial conformers. While specific experimental data for this molecule is sparse, a comprehensive understanding of its structure can be achieved through the application of fundamental principles of stereochemistry and conformational analysis. This knowledge is crucial for scientists in drug discovery and development, where the precise three-dimensional structure of molecules is a key determinant of their biological function.

References

- 1. This compound | 7045-70-7 | Benchchem [benchchem.com]

- 2. This compound | C12H24 | CID 522382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Diisopropyl cyclohexane [webbook.nist.gov]

- 4. homework.study.com [homework.study.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) of 1,3-Diisopropylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical techniques of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of 1,3-diisopropylcyclohexane. This document outlines the core principles of these techniques, presents expected data, and provides standardized experimental protocols.

Introduction to this compound

This compound is a saturated cyclic hydrocarbon with the chemical formula C₁₂H₂₄ and a molecular weight of 168.32 g/mol .[1][2] It exists as a mixture of cis and trans stereoisomers, which can influence its physical and chemical properties. The conformational analysis of these isomers is crucial for understanding their behavior in various applications. In its most stable chair conformation, the bulky isopropyl groups will preferentially occupy equatorial positions to minimize steric hindrance.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique for identifying functional groups in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds.

The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-C bond vibrations. As an alkane, it lacks functional groups that give rise to highly characteristic peaks, but the "fingerprint" region is unique to the molecule.[4]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850 - 2960 | C-H stretch (sp³ C-H) | Strong |

| 1440 - 1480 | C-H bend (CH₂ scissoring) | Medium |

| 1365 - 1385 | C-H bend (CH₃ umbrella) | Medium |

| Fingerprint Region (< 1500) | Complex C-C and C-H vibrations | Unique Pattern |

Data is based on typical values for alkyl-substituted cyclohexanes.[4][5]

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that allows for the direct analysis of liquid and solid samples with minimal preparation.[6][7][8][9]

Materials:

-

Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).[6][7]

-

This compound sample.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or acetone).

-

Lint-free wipes.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Cleaning:

-

Remove the sample from the ATR crystal using a lint-free wipe.

-

Clean the crystal thoroughly with a solvent-moistened wipe and allow it to dry completely.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and then separates and detects the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.[10]

For alkanes like this compound, electron ionization (EI) is a common method. The molecular ion peak ([M]⁺) may be observed, but significant fragmentation is expected.

| m/z | Proposed Fragment | Relative Intensity |

| 168 | [C₁₂H₂₄]⁺ (Molecular Ion) | Low |

| 125 | [M - C₃H₇]⁺ | High |

| 83 | [C₆H₁₁]⁺ | High |

| 69 | [C₅H₉]⁺ | High |

| 57 | [C₄H₉]⁺ | High |

| 43 | [C₃H₇]⁺ | Base Peak |

| 41 | [C₃H₅]⁺ | High |

Data is based on typical fragmentation patterns of alkyl-substituted cyclohexanes and data available in spectral databases.[11][12][13] The fragmentation of cyclic alkanes often involves the loss of alkyl side chains and ring cleavage.[11][14] The most stable carbocations will result in the most abundant peaks.

GC-MS is a powerful combination where a gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for analysis.[10][15][16] This is particularly useful for analyzing the cis and trans isomers of this compound.

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS system).

-

Helium (or other suitable carrier gas).

-

A suitable capillary column (e.g., a non-polar column like DB-5ms).

-

This compound sample, diluted in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Microsyringe for sample injection.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).

-

-

GC-MS System Setup:

-

Injector: Set to a temperature of 250°C.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 200°C) at a rate of 10°C/minute.

-

Carrier Gas Flow: Set to a constant flow rate (e.g., 1 mL/min).

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: Set to 230°C.

-

Quadrupole Temperature: Set to 150°C.

-

-

-

Injection:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

-

-

Data Acquisition and Analysis:

-

The GC will separate the cis and trans isomers based on their boiling points and interactions with the column's stationary phase.

-

The mass spectrometer will acquire mass spectra for each eluting peak.

-

The resulting chromatogram will show peaks corresponding to the different isomers, and the mass spectrum of each peak can be used for identification by comparing it to spectral libraries (like NIST) and analyzing the fragmentation patterns.[15]

-

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflows for IR and MS analysis.

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

Caption: Workflow for the analysis of this compound by GC-MS.

References

- 1. scbt.com [scbt.com]

- 2. 1,3-Diisopropyl cyclohexane [webbook.nist.gov]

- 3. homework.study.com [homework.study.com]

- 4. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Cyclohexane IR Spectrum Range - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 6. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 7. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 8. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 9. s4science.at [s4science.at]

- 10. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. english.gyig.cas.cn [english.gyig.cas.cn]

- 15. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermodynamic Data for 1,3-Diisopropylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic data for 1,3-diisopropylcyclohexane. Due to the scarcity of extensive experimental research on this specific molecule, this document synthesizes predicted data from established chemical databases, insights from conformational analysis of substituted cyclohexanes, and general experimental methodologies relevant to the determination of thermodynamic properties.

Introduction to this compound

This compound is an alkyl-substituted cyclohexane (B81311) with the chemical formula C₁₂H₂₄. It exists as two geometric isomers: cis-1,3-diisopropylcyclohexane and trans-1,3-diisopropylcyclohexane. The spatial arrangement of the two bulky isopropyl groups on the cyclohexane ring significantly influences the molecule's stability and, consequently, its thermodynamic properties. Understanding these properties is crucial for applications in areas such as fuel development, materials science, and as a reference compound in organic chemistry.

Available Thermodynamic Data

Quantitative experimental thermodynamic data for this compound is not extensively reported in publicly accessible literature. The following table summarizes a collection of predicted or calculated values from reputable chemical databases. It is important to note that these values are generally for the mixture of isomers and may not have been determined through direct experimental measurement.

Table 1: Summary of Predicted Thermodynamic Properties for this compound

| Thermodynamic Property | Symbol | Value | Units | Source |

| Standard Enthalpy of Formation (Gas) | ΔfH°(gas) | -337.3 ± 7.2 | kJ/mol | Cheméo[1] |

| Standard Gibbs Free Energy of Formation (Gas) | ΔfG°(gas) | 39.3 ± 8.1 | kJ/mol | Cheméo[1] |

| Ideal Gas Heat Capacity (298.15 K) | Cp,gas | 305.15 | J/mol·K | Cheméo[1] |

| Enthalpy of Vaporization | ΔvapH° | 48.9 | kJ/mol | Cheméo[1] |

| Normal Boiling Point | Tboil | 479.1 | K | Cheméo[1] |

| Molecular Weight | MW | 168.32 | g/mol | PubChem[2] |

Note: These values should be used with the understanding that they are likely the result of computational models and may not reflect the specific properties of the individual cis or trans isomers.

Conformational Analysis and its Thermodynamic Implications

The thermodynamic stability of this compound isomers is primarily dictated by the principles of conformational analysis, specifically the minimization of steric strain. The cyclohexane ring adopts a chair conformation to minimize angle and torsional strain. In substituted cyclohexanes, substituents can occupy either axial or equatorial positions.

Chair Conformations and Stability

For cis-1,3-diisopropylcyclohexane, the two isopropyl groups are on the same side of the ring. This allows for a chair conformation where both bulky isopropyl groups can occupy equatorial positions, which is the most stable arrangement as it minimizes steric hindrance.[3][4] The alternative ring-flipped conformation would force both isopropyl groups into axial positions, leading to significant 1,3-diaxial interactions and high steric strain, making this conformation highly unfavorable.[4]

For trans-1,3-diisopropylcyclohexane, the two isopropyl groups are on opposite sides of the ring. In any chair conformation, one isopropyl group must be in an axial position while the other is in an equatorial position. Ring flipping interconverts these two equivalent conformations.

The following diagram illustrates the logical relationship between the isomers and their most stable conformations.

Caption: Relative stability of cis and trans isomers of this compound.

Based on minimizing steric strain, the cis isomer, which can adopt a diequatorial conformation, is significantly more stable than the trans isomer, which is locked in an axial-equatorial conformation.[5][6]

Experimental Protocols for Thermodynamic Data Determination

Calorimetry for Enthalpy and Heat Capacity Measurements

Calorimetry is the primary experimental technique for measuring heat changes in chemical and physical processes.

-

Sample Preparation: A precisely weighed sample of the pure compound is placed in a sample holder within a high-pressure vessel known as a "bomb."

-

Oxygen Pressurization: The bomb is filled with high-pressure pure oxygen.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is accurately measured.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water is carefully monitored until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's Law.

-

Sample Loading: A known mass of the substance is placed in a sample cell within the calorimeter.

-

Heating: A precisely measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.

-

Temperature Measurement: The temperature change of the sample is accurately measured.

-

Calculation: The heat capacity is calculated from the energy input and the resulting temperature change. This process is repeated over a range of temperatures.

The following diagram illustrates a generalized workflow for calorimetric measurements.

Caption: A simplified workflow for calorimetric experiments.

Vapor Pressure Measurement for Enthalpy of Vaporization (ΔvapH°)

The Clausius-Clapeyron equation relates vapor pressure, temperature, and the enthalpy of vaporization. By measuring the vapor pressure of a substance at different temperatures, ΔvapH° can be determined. Common methods include:

-

Static Method: The sample is placed in a container, and the pressure of the vapor in equilibrium with the liquid is measured at various temperatures.

-

Boiling Point Method: The temperature at which the substance boils is measured at different externally applied pressures.

Conclusion

While a comprehensive set of experimentally determined thermodynamic data for this compound is not currently available in the public domain, this guide provides the most accessible predicted data and a thorough discussion of the underlying principles of its conformational thermodynamics. The provided general experimental protocols serve as a reference for the methodologies that would be employed to obtain such data. For researchers and professionals in drug development, the conformational analysis is particularly valuable for understanding the steric and energetic properties of this and similar molecular structures. Further experimental investigation is warranted to provide more precise thermodynamic values for the pure cis and trans isomers of this compound.

References

- 1. 1,3-Diisopropyl cyclohexane (CAS 7045-70-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | C12H24 | CID 522382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. homework.study.com [homework.study.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solved 5. Which isomer is more stable, | Chegg.com [chegg.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 1,3-Diisopropylcyclohexane from m-Diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,3-diisopropylcyclohexane via the catalytic hydrogenation of m-diisopropylbenzene. The primary method described is a high-pressure hydrogenation utilizing a ruthenium-on-carbon (Ru/C) catalyst, a robust and efficient method for the saturation of aromatic rings. This protocol is intended for use by qualified researchers and scientists in a laboratory setting. All safety precautions for high-pressure reactions and handling of flammable materials must be strictly followed.

Introduction

This compound is a saturated cyclic hydrocarbon with applications in various fields, including as a specialty solvent, a component in functional fluids, and a building block in organic synthesis. The synthesis from m-diisopropylbenzene involves the complete reduction of the aromatic ring, a transformation typically achieved through catalytic hydrogenation. This process requires a suitable catalyst and specific reaction conditions to ensure high yield and purity of the desired product. This application note details a reliable protocol for this synthesis, including reaction setup, execution, product isolation, and purification.

Chemical Reaction Pathway

The synthesis of this compound from m-diisopropylbenzene is a hydrogenation reaction where the aromatic ring of the starting material is fully saturated with hydrogen in the presence of a catalyst.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the hydrogenation of aromatic compounds, particularly cumene, a close structural analog of m-diisopropylbenzene.

Materials and Equipment

Reagents:

-

m-Diisopropylbenzene (≥98% purity)

-

5% Ruthenium on activated carbon (5% Ru/C)

-

Ethanol (B145695) (anhydrous)

-

Hydrogen gas (high purity)

-

Nitrogen gas (inert)

-

Celite® or another suitable filter aid

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller

-

Glass liner for the autoclave

-

Schlenk flask and line for inert gas handling

-

Cannula for solvent transfer

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Distillation apparatus (for vacuum distillation)

-

Standard laboratory glassware

Safety Precautions

-

High-Pressure Operations: All high-pressure hydrogenation reactions must be conducted in a certified and properly functioning autoclave behind a blast shield in a well-ventilated fume hood. The operator must be thoroughly trained in high-pressure equipment procedures.

-

Flammable Materials: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Ensure the system is leak-tight and properly purged with an inert gas before introducing hydrogen. The catalyst (Ru/C) can be pyrophoric, especially after the reaction. Do not allow the used catalyst to dry in the air.

-

Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves must be worn at all times.

Reaction Setup and Procedure

-

Catalyst Handling (Inert Atmosphere):

-

In a fume hood, place the desired amount of 5% Ru/C catalyst into a clean, dry glass liner for the autoclave. For a typical reaction, a catalyst loading of 1-5 mol% relative to the substrate is used.

-

If the catalyst is dry, it should be handled under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent ignition. If the catalyst is supplied as a water-wet paste, it is less pyrophoric but should still be handled with care.

-

-

Charging the Reactor:

-

Place the glass liner containing the catalyst into the autoclave.

-

Add the m-diisopropylbenzene to the liner.

-

Add anhydrous ethanol as the solvent. The solvent volume should be sufficient to ensure good stirring of the catalyst and substrate.

-

-

Assembling and Purging the Reactor:

-

Seal the autoclave according to the manufacturer's instructions.

-

Connect the reactor to a vacuum/inert gas manifold.

-

Purge the reactor by evacuating it and backfilling with nitrogen gas. Repeat this cycle at least three times to remove all oxygen.

-

-

Hydrogenation Reaction:

-

After purging with nitrogen, purge the reactor with hydrogen gas at low pressure. Repeat this cycle three times.

-

Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 500-1000 psig).

-

Begin stirring and heat the reactor to the target temperature (e.g., 100-140 °C).

-

Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is complete when hydrogen uptake ceases. The reaction time can vary from a few hours to overnight depending on the scale, catalyst activity, and reaction conditions.

-

Work-up and Purification

-

Cooling and Depressurization:

-

Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

-

Carefully vent the excess hydrogen pressure in a safe and controlled manner in the fume hood.

-

Purge the reactor with nitrogen gas three times before opening.

-

-

Catalyst Filtration:

-

Open the autoclave and remove the reaction mixture.

-

Caution: The used catalyst is highly pyrophoric. Quench the catalyst by adding it to a flask with a small amount of water before filtration, or filter it under a stream of nitrogen.

-

Dilute the reaction mixture with ethanol and filter it through a pad of Celite® to remove the ruthenium catalyst. Wash the Celite® pad with additional ethanol to recover all the product.

-

-

Solvent Removal:

-

Combine the filtrate and washings and remove the ethanol using a rotary evaporator.

-

-

Purification by Distillation:

-

The crude this compound can be purified by vacuum distillation to remove any high-boiling impurities or unreacted starting material.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Data Presentation

Table 1: Physical and Chemical Properties

| Property | m-Diisopropylbenzene (Starting Material) | This compound (Product) |

| Molecular Formula | C₁₂H₁₈ | C₁₂H₂₄ |

| Molar Mass ( g/mol ) | 162.27 | 168.32 |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point (°C) | 203 | ~205-207 |

| Density (g/cm³) | ~0.856 | ~0.798 |

Table 2: Representative Reaction Parameters and Expected Results

| Parameter | Value |

| Substrate | m-Diisopropylbenzene |

| Catalyst | 5% Ruthenium on Carbon (Ru/C) |

| Catalyst Loading | 2 mol% |

| Solvent | Anhydrous Ethanol |

| Hydrogen Pressure | 800 psig (approx. 55 bar) |

| Reaction Temperature | 120 °C |

| Reaction Time | 6-12 hours (until H₂ uptake ceases) |

| Expected Yield | >95% |

| Expected Purity | >98% (after distillation) |

Note: These are typical parameters. Optimization may be required based on the specific equipment and purity of reagents.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity.

-